molecular formula C18H17N5O2S2 B2650945 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 933204-87-6

2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2650945
CAS RN: 933204-87-6
M. Wt: 399.49
InChI Key: NRONYUIIPPESLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and an acetamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiazole rings, along with the acetamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the acetamide group could participate in various condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the use of 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been successfully used to synthesize 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones with significant yields (Obydennov et al., 2017).

Antimicrobial Applications

Certain compounds synthesized using key intermediates like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated for their antimicrobial properties. These compounds include derivatives of coumarin, pyridine, pyrrole, thiazole, and aminopyrazole, which were characterized by various spectroscopic methods and tested as antimicrobial agents (Bondock et al., 2008).

Insecticidal Applications

New heterocycles incorporating a thiadiazole moiety have been synthesized for use as insecticidal agents. These compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been tested against the cotton leafworm, Spodoptera littoralis, showing potential for agricultural applications (Fadda et al., 2017).

Antitumor Activity

Novel heterocyclic compounds derived from 2-Cyano-N-(thiazol-2-yl) acetamide have shown promising antitumor activity. These compounds, featuring various heterocyclic moieties like thiophene, pyrimidine, and coumarin, have been evaluated for their inhibitory effects on different cell lines, with some demonstrating significant antitumor potential (Albratty et al., 2017).

Novel Synthesis for Antitumor Evaluation

The synthesis of diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, using 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been explored. These compounds have been screened for antitumor activities, with many showing high inhibitory effects in vitro (Shams et al., 2010).

Corrosion Inhibition

Certain acetamide derivatives, specifically 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and evaluated as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion in steel materials, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).

Phosphoinositide 3-Kinase Inhibition

Investigations into various 6,5-heterocycles have been conducted to improve the metabolic stability of inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This research is crucial for developing more stable and effective therapeutic agents (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used in medicinal chemistry and have various biological activities . Similarly, thiazoles are a key part of vitamin B1 and are used in various drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or material science . Further studies could also focus on optimizing its synthesis or investigating its mechanism of action .

properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-15(21-17-20-8-9-26-17)11-27-16-13-2-1-3-14(13)23(18(25)22-16)10-12-4-6-19-7-5-12/h4-9H,1-3,10-11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONYUIIPPESLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC=CS3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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